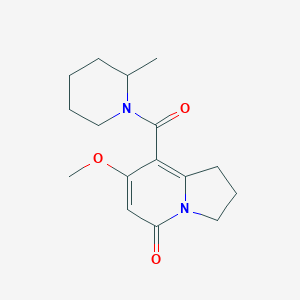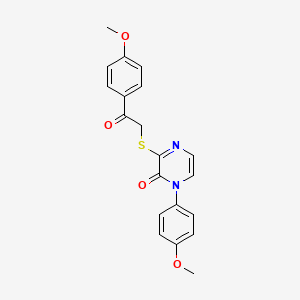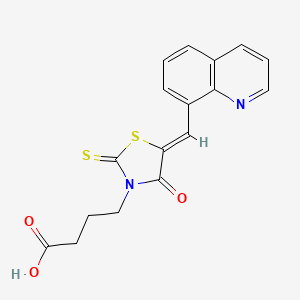
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as SIBAZONE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SIBAZONE is a versatile compound that can be synthesized in different ways and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is not fully understood. However, it has been suggested that 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone may work by inhibiting the production of inflammatory cytokines, which are involved in the development of various diseases. 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and inhibiting the growth and proliferation of cancer cells. Additionally, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is its versatility. It can be synthesized using different methods and has shown promising results in various scientific research applications. However, one limitation of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is its potential toxicity. Further research is needed to determine the safety and efficacy of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in humans.
Direcciones Futuras
There are many future directions for the study of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone. One potential direction is the development of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to determine the safety and efficacy of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in humans. Finally, the potential use of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone as a diagnostic tool for certain diseases should be explored.
Conclusion:
In conclusion, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a versatile compound that has shown promising results in various scientific research applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties, and has potential as a diagnostic tool for certain diseases. However, further research is needed to determine the safety and efficacy of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in humans.
Métodos De Síntesis
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can be synthesized using different methods, including the reaction of 1-(3-aminopropyl)azetidin-3-ol with isobutylsulfonyl chloride, followed by the reaction with o-tolyloxyacetic acid. Another method involves the reaction of 3-azetidinone with isobutylsulfonyl chloride, followed by the reaction with o-tolyl glycidyl ether. Both methods result in the formation of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been shown to have potential as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)14-8-17(9-14)16(18)10-21-15-7-5-4-6-13(15)3/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGIAYUNTIZNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)
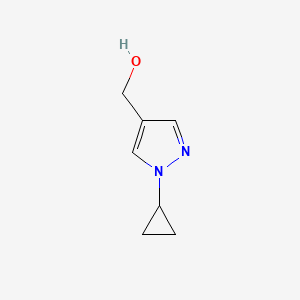
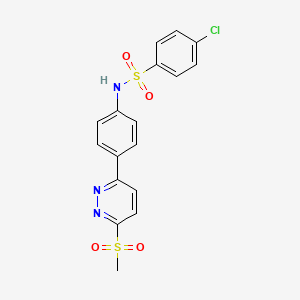
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)
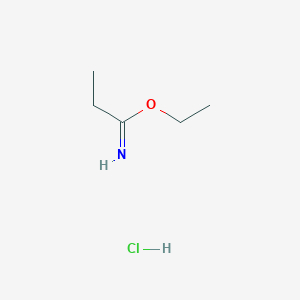
![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)
![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2975733.png)
![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)
